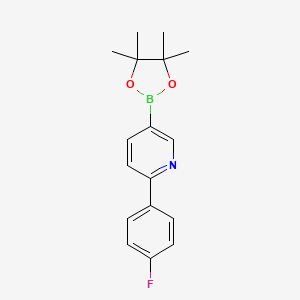

2-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1073354-81-0

Cat. No.: VC2635850

Molecular Formula: C17H19BFNO2

Molecular Weight: 299.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1073354-81-0 |

|---|---|

| Molecular Formula | C17H19BFNO2 |

| Molecular Weight | 299.1 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-7-10-15(20-11-13)12-5-8-14(19)9-6-12/h5-11H,1-4H3 |

| Standard InChI Key | CTCLIEHCPOJNSW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=C(C=C3)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=C(C=C3)F |

Introduction

Chemical Structure and Properties

2-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine features a hybrid molecular architecture consisting of three key structural components: a pyridine ring, a 4-fluorophenyl group at the 2-position of the pyridine, and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. This arrangement creates a compound with unique reactivity profiles beneficial for synthetic chemistry applications. The compound has been assigned the CAS number 1073354-81-0, which serves as its unique chemical identifier in international databases and research literature .

From a physical perspective, the compound exists as a solid at standard temperature and pressure. Current chemical specifications indicate that commercially available versions typically maintain a purity standard of approximately 95% . This high purity level makes the compound suitable for precise chemical reactions where impurities could potentially interfere with desired transformation pathways or product formation.

The molecular properties of 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉BFNO₂ |

| Molecular Weight | 299.154 g/mol |

| CAS Number | 1073354-81-0 |

| Physical State | Solid |

| Recommended Storage | 2-8°C |

| SMILES Notation | CC1(C)OB(OC1(C)C)C1=CN=C(C=C1)C1=CC=C(F)C=C1 |

| Typical Purity | 95% |

The compound's structure includes a pinacol boronic ester group, which is particularly noteworthy as it provides a protected form of a boronic acid. This protection renders the compound more stable under various reaction conditions compared to the corresponding free boronic acid, while still maintaining reactivity for subsequent transformations. The fluorine substituent on the phenyl ring introduces specific electronic properties that can influence both the compound's chemical behavior and biological interactions.

Structural Features and Conformational Analysis

The 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine molecule exhibits several important structural characteristics that determine its chemical behavior. The pyridine ring provides a basic nitrogen atom that can participate in coordination chemistry, while the boronic ester group at the 5-position serves as a versatile functional handle for further chemical transformations. These structural elements combine to create a molecule with distinct reactivity patterns.

The 4-fluorophenyl group at the 2-position of the pyridine ring creates an extended π-conjugated system. This conjugation influences the electronic distribution throughout the molecule, affecting its reactivity and spectroscopic properties. The fluorine atom, being highly electronegative, withdraws electron density from the phenyl ring through both inductive and resonance effects. This electronic withdrawal influences the electron distribution in the adjacent pyridine ring, potentially altering its basicity and reactivity compared to unfluorinated analogues.

The tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at the 5-position of the pyridine ring represents a protected form of a boronic acid. This protection is crucial for enhancing stability during storage and handling while maintaining the synthetic utility of the boron center. The dioxaborolane ring adopts a characteristic envelope conformation, with the boron atom positioned slightly out of the plane formed by the other atoms in the ring. This structural arrangement influences the geometry around the boron center and, consequently, its reactivity in various transformations.

When comparing 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with structurally related compounds, several differences become apparent. For instance, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lacks the 4-fluorophenyl substituent but maintains the boronic ester functionality . This structural difference significantly affects the compound's applications and reactivity profile. Similarly, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine differs in the position of the fluorophenyl group (at position 3 rather than position 2), which alters the electronic distribution and steric environment around the pyridine ring.

Reactivity and Applications in Organic Synthesis

2-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile building block in organic synthesis, particularly in carbon-carbon bond-forming reactions. The boronic ester functionality makes this compound especially valuable for Suzuki-Miyaura cross-coupling reactions, which represent one of the most widely utilized methods for constructing biaryl systems in both academic research and industrial applications.

In Suzuki-Miyaura coupling reactions, the compound can react with various aryl or vinyl halides to form new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The mechanism of this transformation involves several key steps: (1) oxidative addition of the aryl halide to a palladium(0) catalyst, (2) transmetalation involving the boronic ester group, and (3) reductive elimination to form the new carbon-carbon bond while regenerating the palladium catalyst. This reaction sequence allows for the controlled construction of elaborated molecular frameworks that would be challenging to access through alternative synthetic approaches.

Beyond Suzuki-Miyaura couplings, the compound can participate in other transformations typical of boronic esters. These include Chan-Lam coupling (reaction with amines, alcohols, or thiols to form C-N, C-O, or C-S bonds), oxidation to generate hydroxyl groups, and conversion to other functional groups through various reagents. The pyridine nitrogen provides additional reactivity options, including coordination to metals, alkylation, and participation in directed metalation chemistry.

The fluorine atom in the 4-fluorophenyl group adds another dimension to the compound's synthetic utility. Fluorine substituents can influence reaction selectivity through electronic effects and can enhance the binding properties of final products to biological targets. Additionally, the presence of fluorine provides a useful handle for monitoring reactions via ¹⁹F NMR spectroscopy, offering valuable insights into reaction progress and mechanism.

Applications in Medicinal Chemistry and Materials Science

In medicinal chemistry, 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as an important intermediate for synthesizing biologically active compounds. The pyridine core is found in numerous pharmaceuticals and natural products, while the fluorophenyl moiety is a privileged structure in drug design due to fluorine's unique properties that can enhance metabolic stability, bioavailability, and binding affinity to target proteins.

Compounds containing both pyridine and fluorinated aromatic rings have demonstrated various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The boronic ester functionality in 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enables medicinal chemists to elaborate the molecular structure through diverse coupling reactions, thereby exploring structure-activity relationships and optimizing biological activities.

The strategic importance of boronic esters like 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine extends to materials science applications. Pyridine-containing compounds often exhibit interesting photophysical properties, making them candidates for developing organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. The fluorine substituent can further modulate these properties by affecting the compound's electronic structure and intermolecular interactions.

In the development of functional materials, 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could potentially serve as a monomer for polymerization reactions, leading to novel polymers with unique electronic or optical properties. The boronic ester group provides a reactive site for polymerization processes, while the pyridine nitrogen can participate in coordination chemistry, opening possibilities for creating metal-organic frameworks or coordination polymers with applications in catalysis, gas storage, or sensing.

Analytical Characterization Techniques

The comprehensive characterization of 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple complementary analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary method for structural elucidation, with ¹H, ¹³C, ¹¹B, and ¹⁹F NMR providing detailed information about the compound's molecular architecture and purity.

In ¹H NMR spectroscopy, the compound would exhibit distinctive signals for the aromatic protons of both the pyridine and fluorophenyl rings, as well as the methyl groups of the pinacol moiety. The pyridine protons typically appear as a complex pattern in the downfield region (δ 7.0-9.0 ppm), with the proton at the 6-position showing the most downfield shift due to the deshielding effect of the adjacent nitrogen. The fluorophenyl protons would appear as a characteristic doublet of doublets pattern due to hydrogen-fluorine coupling, allowing for clear differentiation from the pyridine protons.

The ¹³C NMR spectrum would show signals for the quaternary carbon attached to boron (typically broad due to carbon-boron coupling), the aromatic carbons of both rings, and the aliphatic carbons of the pinacol group. The carbon directly bonded to fluorine would appear as a doublet with a large coupling constant (approximately 240-250 Hz). The ¹¹B NMR would show a single peak characteristic of a trivalent boron in a boronic ester, while the ¹⁹F NMR would display a single peak for the fluorine atom, potentially showing coupling with neighboring protons.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry can confirm the molecular formula by providing the exact mass measurement. Common ionization techniques for this type of compound include electrospray ionization (ESI) and electron impact (EI).

Infrared (IR) spectroscopy offers insights into the functional groups present in the molecule. Characteristic absorption bands would include those corresponding to the C=N stretching of the pyridine ring, the C-F stretching of the fluorophenyl group, and the B-O stretching of the boronic ester moiety. X-ray crystallography, when single crystals are available, provides definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Comparative Analysis with Structural Analogues

A comparative analysis of 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with structurally related compounds reveals important structure-property relationships. The table below highlights key differences between the target compound and several analogues mentioned in the search results:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1073354-81-0 | C₁₇H₁₉BFNO₂ | 299.154 g/mol | Reference compound |

| 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 444120-95-0 | C₁₁H₁₅BFNO₂ | 223.05 g/mol | Direct fluorination of pyridine ring instead of fluorophenyl substituent |

| 3-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Not provided | C₁₇H₁₉BFNO₂ | 299.154 g/mol | Fluorophenyl at position 3 instead of position 2 |

| 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1056039-83-8 | C₁₃H₁₈BN₅O₂ | 287.13 g/mol | Contains tetrazole ring instead of fluorophenyl group |

The structural variations among these compounds lead to significant differences in their chemical reactivity and potential applications. For instance, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, with direct fluorination on the pyridine ring, exhibits distinct electronic properties compared to compounds with a fluorophenyl substituent . The fluorine atom directly attached to the pyridine strongly influences the ring's electron distribution, potentially altering its coordination properties and reactivity in various transformations.

The positional isomer 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine differs in the location of the fluorophenyl group, which changes the steric environment around the pyridine nitrogen. This structural difference can impact the compound's behavior in reactions involving the pyridine nitrogen, such as coordination chemistry or nucleophilic reactions.

The tetrazole-containing compound 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine represents a more significant structural modification, where the fluorophenyl group is replaced by a tetrazole ring . Tetrazoles are known to function as bioisosteres for carboxylic acids in medicinal chemistry, suggesting potentially different biological applications for this compound compared to the fluorophenyl derivative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume